molecular formula C16H18N2O2 B495548 N-(2-isobutoxyphenyl)isonicotinamide

N-(2-isobutoxyphenyl)isonicotinamide

Cat. No.: B495548
M. Wt: 270.33g/mol
InChI Key: DNDXGENCFDZRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isobutoxyphenyl)isonicotinamide is a synthetic small molecule characterized by an isonicotinamide core linked to a 2-isobutoxyphenyl group via an amide bond. The compound’s structure combines a pyridine ring (isonicotinamide) with an aromatic phenyl group substituted with an isobutoxy moiety. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the isobutoxy chain, which may influence bioavailability and target binding.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33g/mol

IUPAC Name

N-[2-(2-methylpropoxy)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H18N2O2/c1-12(2)11-20-15-6-4-3-5-14(15)18-16(19)13-7-9-17-10-8-13/h3-10,12H,11H2,1-2H3,(H,18,19)

InChI Key

DNDXGENCFDZRDB-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC=C1NC(=O)C2=CC=NC=C2

Canonical SMILES

CC(C)COC1=CC=CC=C1NC(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Optimization : The isobutoxy group in the target compound may be modified with electron-withdrawing substituents (e.g., nitro) to enhance antimicrobial activity, as seen in thiazolidinedione hybrids .
  • Toxicological Studies : The GRAS compound’s safety profile contrasts with the target compound’s undefined toxicity, warranting further investigation into its metabolic pathways .
  • Comparative Efficacy : Direct comparative studies between this compound and its analogs are needed to validate hypothesized structure-activity relationships.

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